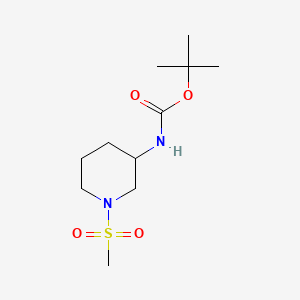

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate

Description

Historical Context and Development

The development of tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate can be traced to the broader historical evolution of piperidine chemistry and carbamate-based protective group strategies in organic synthesis. The piperidine nucleus itself has been recognized as a fundamental structural component in natural products and pharmaceuticals for over a century, with piperine from black pepper serving as one of the earliest identified piperidine-containing bioactive compounds. The systematic exploration of piperidine derivatives gained momentum in the mid-20th century as synthetic methodologies advanced and the pharmaceutical potential of heterocyclic compounds became increasingly apparent.

The introduction of tert-butyl carbamate (Boc) protecting groups revolutionized amino acid and heterocycle chemistry, providing chemists with robust, acid-labile protection strategies that could withstand various reaction conditions while remaining easily removable under controlled acidic conditions. Manufacturing methods for piperidine-3-ylcarbamate compounds were developed through systematic research efforts, with patents dating back to 2009 describing specific synthetic approaches for producing these specialized intermediates. The compound's development was further enhanced by advances in palladium-catalyzed hydrogenation techniques, which enabled efficient reduction of pyridine precursors to the corresponding piperidine derivatives under controlled conditions.

The methylsulfonyl group's incorporation into piperidine frameworks represents a more recent development in heterocyclic chemistry, driven by the recognition that sulfonyl substituents can significantly modulate both the physicochemical properties and biological activities of nitrogen-containing heterocycles. Research has demonstrated that the positioning of substituents on the piperidine ring, particularly at the 3-position versus the 4-position, can dramatically influence the compound's synthetic utility and potential biological applications. The specific combination of these structural elements in tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate reflects the sophisticated understanding of structure-activity relationships that has emerged from decades of systematic investigation into piperidine-based pharmaceuticals and synthetic intermediates.

Significance in Heterocyclic and Piperidine Chemistry

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate occupies a position of considerable significance within the broader landscape of heterocyclic chemistry, particularly in the context of piperidine-based compound development and medicinal chemistry applications. Piperidine derivatives have been established as versatile heterocyclic systems that serve as crucial pharmacophores in numerous therapeutic areas, demonstrating antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer activities. The specific structural modifications present in this compound contribute to its unique profile within this diverse family of bioactive molecules.

The piperidine nucleus itself represents one of the most important six-membered nitrogen heterocycles in pharmaceutical chemistry, with its non-aromatic character providing distinct conformational flexibility compared to pyridine-based systems. Research has demonstrated that the positioning of substituents on the piperidine ring can significantly influence both chemical reactivity and biological activity profiles, with 3-position substitution patterns offering unique opportunities for selective interactions with biological targets. The methylsulfonyl group serves as an electron-withdrawing substituent that can modulate the basicity of the piperidine nitrogen while providing additional sites for hydrogen bonding and electrostatic interactions with protein targets.

Structure-activity relationship studies have revealed that piperidine derivatives bearing electron-withdrawing groups at the third or fourth positions can produce distinct selectivity profiles in enzyme inhibition assays, particularly in the context of monoamine oxidase inhibition. The carbamate functionality present in this compound adds another layer of chemical versatility, as carbamates are known to serve as prodrug moieties, protective groups, and direct pharmacophores depending on the specific application. The tert-butyl carbamate group specifically provides stability under basic conditions while remaining susceptible to acid-catalyzed hydrolysis, making it an excellent choice for protecting group applications in multi-step synthetic sequences.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex molecular architectures. Manufacturing methods for related piperidine-3-ylcarbamate compounds have been optimized to provide efficient access to these valuable building blocks, with procedures involving palladium-catalyzed hydrogenation of pyridine precursors achieving yields of up to 73.8 percent under carefully controlled conditions. These synthetic methodologies have enabled the systematic exploration of structure-activity relationships within the piperidine carbamate family, contributing to the identification of compounds with enhanced selectivity and potency profiles.

Structure-Based Classification and Nomenclature

The systematic classification and nomenclature of tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate reflects the complex structural hierarchy inherent in polyfunctional heterocyclic compounds. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is properly designated as tert-butyl N-(1-methylsulfonylpiperidin-3-yl)carbamate, emphasizing the carbamate functionality as the primary functional group while indicating the specific substitution pattern on the piperidine ring system. This naming convention clearly delineates the structural relationships between the various molecular components and provides unambiguous identification for chemical databases and regulatory purposes.

From a structural classification perspective, the compound belongs to the broader category of N-protected amino heterocycles, specifically within the subcategory of piperidine carbamates. The molecule can be systematically dissected into several key structural domains: the six-membered saturated nitrogen heterocycle (piperidine), the methylsulfonyl substituent at the 1-position of the piperidine ring, the carbamate functional group at the 3-position, and the tert-butyl protecting group component of the carbamate. Each of these structural elements contributes distinct physicochemical properties and synthetic accessibility characteristics to the overall molecular profile.

The stereochemical considerations inherent in this compound's structure add additional layers of complexity to its classification. The piperidine ring adopts a chair conformation under typical conditions, with the 3-position substituent capable of occupying either axial or equatorial orientations depending on the specific stereochemical configuration. Research has demonstrated that the stereochemical configuration at the 3-position can significantly influence both the compound's synthetic utility and its potential biological activities, with R and S enantiomers often displaying distinct pharmacological profiles in enzyme inhibition assays and receptor binding studies.

| Structural Component | Chemical Description | Functional Role |

|---|---|---|

| Piperidine Core | Six-membered saturated nitrogen heterocycle | Pharmacophore/Scaffold |

| Methylsulfonyl Group | Electron-withdrawing sulfonyl substituent | Modulates basicity/solubility |

| Carbamate Linkage | Urethane functional group | Protecting group/Prodrug moiety |

| Tert-butyl Group | Bulky alkyl substituent | Steric protection/Acid-labile |

The compound's classification within carbamate chemistry reveals additional structural relationships and synthetic considerations. Carbamates represent a fundamental class of organic compounds characterized by the presence of the -NHCOO- functional group, which combines properties of both amides and esters. In the context of this specific molecule, the carbamate serves multiple roles: it provides protection for the amino functionality during synthetic transformations, offers potential for prodrug applications through controlled hydrolysis, and contributes to the overall molecular stability under basic conditions while remaining susceptible to acid-catalyzed cleavage.

Properties

IUPAC Name |

tert-butyl N-(1-methylsulfonylpiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-9-6-5-7-13(8-9)18(4,15)16/h9H,5-8H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYFDFIFACOEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The most widely employed method involves the reaction of N-Boc-3-aminopiperidine with methanesulfonyl chloride in the presence of a tertiary amine base, typically triethylamine (TEA) , in dichloromethane (DCM) at low temperatures (-15°C to 20°C). The base neutralizes HCl generated during sulfonylation, driving the reaction to completion.

The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic sulfur in methanesulfonyl chloride. Steric hindrance from the Boc group ensures regioselectivity at the piperidine nitrogen rather than the carbamate oxygen.

Optimized Reaction Conditions

Key parameters for achieving a 97% yield include:

-

Stoichiometry : 1.1–1.2 equivalents of methanesulfonyl chloride relative to N-Boc-3-aminopiperidine.

-

Base : 1.8 equivalents of TEA, which minimizes side reactions like over-sulfonylation.

-

Temperature : Gradual warming from -15°C to 20°C over 6 hours to control exothermicity.

-

Solvent : Dichloromethane provides optimal solubility and facilitates easy workup via aqueous extraction.

Purification is typically achieved through column chromatography (silica gel, ethyl acetate/hexane), yielding >99% purity by HPLC.

Alternative Synthetic Routes and Modifications

Patent-Based Methodologies

A 2014 patent (WO2014200786A1) describes a scaled-up process using 3.0–5.0 equivalents of TEA in DCM, with agitation at 48–53°C for 3–6 hours post-reaction to ensure complete conversion. This approach emphasizes reproducibility for industrial applications, with in-process controls (IPC) via 13C NMR to monitor residual starting material.

Reductive Amination Approaches

Although less common, reductive amination strategies have been explored for piperidine derivatives. For example, 3-(R)-hydroxypyrrolidine intermediates generated via Suzuki coupling and reductive amination can undergo sulfonylation under similar conditions. However, this method introduces additional steps, reducing overall yield to 45–69%.

Precursor Synthesis: N-Boc-3-Aminopiperidine

From L-Glutamic Acid

A 2024 study details a five-step synthesis of N-Boc-3-aminopiperidine from L-glutamic acid , involving tosylation, cyclohexane ring-opening, and Boc protection. Key steps include:

-

Tosylation : L-glutamic acid is converted to a ditosylate intermediate using p-toluenesulfonyl chloride and DMAP.

-

Ring-Opening : Reaction with cyclohexene in methanol under hydrogenation conditions (Pd/C) yields the piperidine core.

-

Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in THF completes the synthesis.

This route achieves 71–80% yields but requires specialized handling of chiral intermediates.

Comparative Analysis of Methods

Critical Discussion of Challenges and Solutions

Byproduct Formation

Over-sulfonylation is a major side reaction, mitigated by strict stoichiometric control of MsCl and TEA. Patent data suggest that maintaining a 1.5:1 TEA:MsCl ratio reduces dichloromethane solvolysis byproducts.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbamate group can be reduced to form amine derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-butyl (1-(4-Aminophenyl)piperidin-3-yl)carbamate (Compound 9)

- Structure: Features a 4-aminophenyl group at the piperidine 1-position instead of methylsulfonyl.

- Molecular Formula : C₁₆H₂₅N₃O₂; Molecular Weight : 291.19 g/mol.

- Key Properties: Synthesized via nucleophilic aromatic substitution using tert-butyl piperidin-3-ylcarbamate and 1-fluoro-4-nitrobenzene.

- Contrast: The 4-aminophenyl group enhances π-π stacking interactions compared to the methylsulfonyl group, which may improve target binding affinity but reduce metabolic stability due to increased hydrophilicity.

Tert-butyl 4-(4-Aminobenzyl)piperazine-1-carboxylate (Compound 12)

- Structure: Replaces the piperidine core with a piperazine ring and adds a 4-aminobenzyl substituent.

- Molecular Formula : C₁₇H₂₆N₄O₂; Molecular Weight : 318.42 g/mol.

- The aminobenzyl group may enhance cellular uptake .

- Contrast : The methylsulfonyl group in the target compound offers stronger electron-withdrawing effects, which could stabilize transition states in enzymatic reactions more effectively than the benzylamine group.

Tert-butyl (5,6-Dimethoxypyridin-3-yl)methylcarbamate

- Structure : Incorporates a pyridine ring with 5,6-dimethoxy substituents and a methylcarbamate linkage.

- Pyridine derivatives are often explored for CNS-targeted therapies .

- Contrast : Unlike the piperidine-based target compound, this pyridine derivative lacks a cyclic amine scaffold, which may reduce its ability to mimic peptide bonds in protease inhibition.

Tert-butyl 1-(5-Fluoropyridin-3-yl)-1H-pyrazol-4-ylcarbamate (Compound 489)

- Structure : Contains a fluoropyridine-pyrazole hybrid system.

- Key Properties : Fluorine atoms improve metabolic stability and bioavailability. The pyrazole ring contributes to planar geometry, favoring intercalation with nucleic acids or enzyme pockets .

- Contrast : The fluoropyridine moiety may offer superior halogen bonding compared to the methylsulfonyl group, but the absence of a piperidine ring limits its utility in mimicking natural amine-containing substrates.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Synthetic Accessibility : Compounds like tert-butyl piperidin-3-ylcarbamate derivatives are typically synthesized via Boc protection of piperidine amines, followed by functionalization at the 1-position (e.g., sulfonylation, aryl substitution) .

- Biological Relevance: Methylsulfonyl groups improve electrophilicity, aiding covalent bond formation with cysteine residues in enzyme active sites. This contrasts with aminophenyl or fluoropyridyl groups, which rely on non-covalent interactions .

- Stability and Solubility : Piperidine derivatives with Boc protection generally exhibit better stability under acidic conditions compared to unprotected amines. Methylsulfonyl groups may reduce solubility due to their polarity, necessitating formulation optimizations .

Biological Activity

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate (CAS No. 1262310-00-8) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and comparative data.

Chemical Structure and Properties

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate is characterized by the following structural features:

- Molecular Formula : C11H22N2O3S

- Molecular Weight : Approximately 250.37 g/mol

- Functional Groups : Piperidine ring, carbamate, and methylsulfonyl group.

This unique structure contributes to its biological activity, particularly in modulating enzyme functions and cellular pathways.

Research indicates that Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate may influence various biological pathways:

- Inflammatory Response Modulation : Studies have shown that compounds with similar piperidine structures can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. The compound's ability to interact with this complex suggests potential anti-inflammatory properties .

- Cytotoxicity and Apoptosis : In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives of piperidine have demonstrated the ability to induce apoptosis in breast cancer cells by enhancing caspase activity . While specific data on Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate is limited, its structural analogs exhibit similar mechanisms.

In Vitro Studies

Several studies have focused on the biological evaluation of related compounds:

- NLRP3 Inhibition : A study highlighted the synthesis and evaluation of compounds that inhibit IL-1β release in LPS/ATP-stimulated human macrophages. These compounds showed a concentration-dependent inhibition of pyroptotic cell death, suggesting that similar mechanisms may be applicable to Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate .

- Cytotoxicity Assays : Related compounds were tested for cytotoxic effects using MTT assays across various concentrations (0.1–100 µM). Results indicated significant cytotoxicity at higher concentrations, which could be relevant for assessing Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate's safety profile .

Case Studies

While direct case studies on Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate are scarce, insights can be drawn from analogous compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Piperidin derivatives | NLRP3 inflammasome inhibition | |

| Curcumin analogues | Induction of apoptosis in cancer cells | |

| Sulfonamide derivatives | Antimicrobial activity |

Comparative Analysis

To better understand the potential of Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate, it is useful to compare it with other biologically active piperidine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.